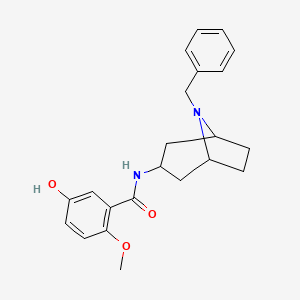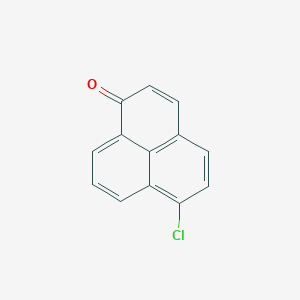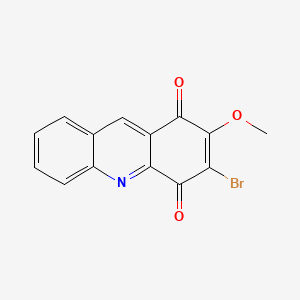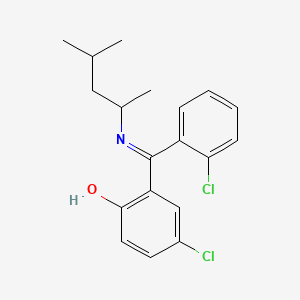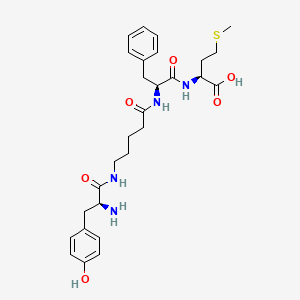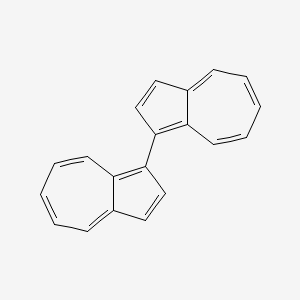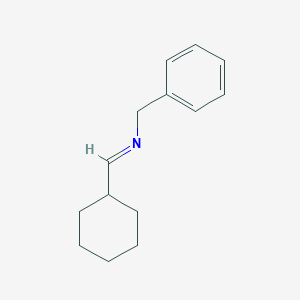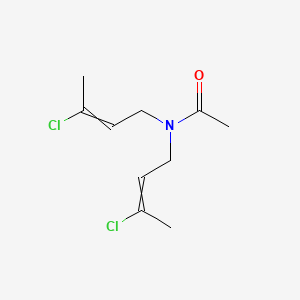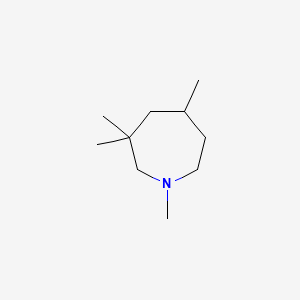
1H-Azepine, hexahydro-1,3,3,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- is a seven-membered heterocyclic compound containing nitrogen It is a saturated derivative of azepine, characterized by the presence of four methyl groups at positions 1, 3, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1,3,3,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted amino alcohols or amino acids. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the need for manual intervention. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: The methyl groups and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Azepine, hexahydro-1,3,3,5-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Azepine, hexahydro-1-amino-: Another azepine derivative with an amino group at position 1.
Hexamethylenimine: A six-membered ring analog with similar structural features.
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A triazine derivative with three nitrogen atoms in the ring.
Uniqueness
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
81810-85-7 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1,3,3,5-tetramethylazepane |
InChI |
InChI=1S/C10H21N/c1-9-5-6-11(4)8-10(2,3)7-9/h9H,5-8H2,1-4H3 |
Clé InChI |
PTSMCPVTLLSOHH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC(C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
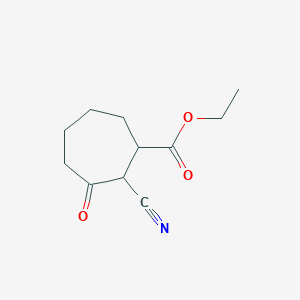

silane](/img/structure/B14431490.png)
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
